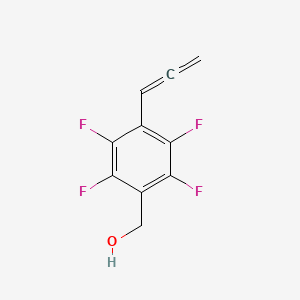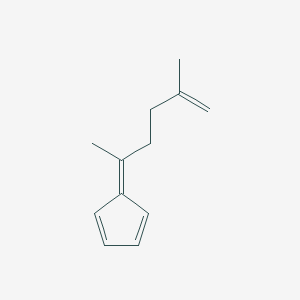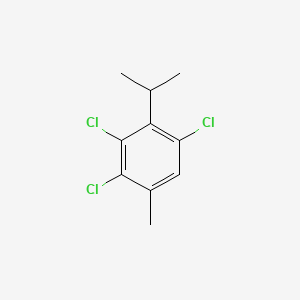
Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)-: is an aromatic compound with a complex structure. It consists of a benzene ring substituted with three chlorine atoms, one methyl group, and one isopropyl group. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- typically involves multiple steps, including halogenation and alkylation reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the benzene ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride. The chlorination of the benzene ring can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming chlorinated benzoic acids or quinones.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: Dechlorinated aromatic compounds.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on living organisms. Its interactions with biological macromolecules like proteins and DNA are of particular interest.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceuticals, especially those requiring chlorinated aromatic rings.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and alkyl groups influence the electron density of the benzene ring, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,2,3-trichloro-4-methyl-
- Benzene, 1,2,4-trichloro-3-methyl-
- Benzene, 1,3,5-trichloro-2-methoxy-
Comparison: Compared to its similar compounds, Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- has a unique substitution pattern that affects its chemical reactivity and physical properties. The presence of the isopropyl group introduces steric hindrance, influencing its behavior in chemical reactions. Additionally, the specific arrangement of chlorine atoms can lead to different electronic effects, making it distinct in its applications and reactivity.
Eigenschaften
CAS-Nummer |
127440-94-2 |
|---|---|
Molekularformel |
C10H11Cl3 |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
1,3,4-trichloro-5-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl3/c1-5(2)8-7(11)4-6(3)9(12)10(8)13/h4-5H,1-3H3 |
InChI-Schlüssel |
FFSAYYILAGYFKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)Cl)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)


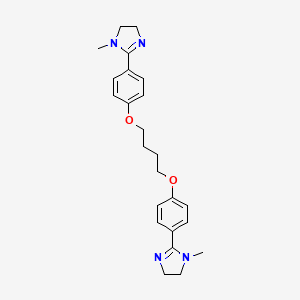

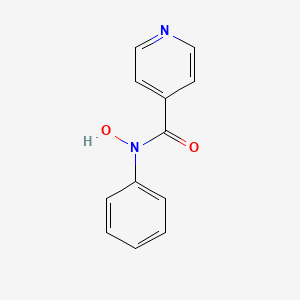

![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
